10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenoxazine

Description

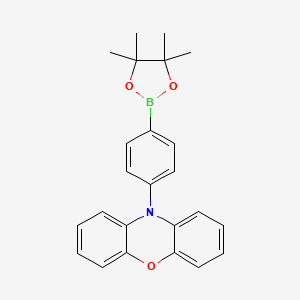

10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenoxazine (hereafter referred to as BpinPhPXZ) is a boronate ester-functionalized phenoxazine derivative. Its structure comprises a phenoxazine core substituted at the 10-position with a phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This compound is synthesized via palladium-catalyzed Miyaura-Suzuki cross-coupling reactions, starting from 10-(4-bromophenyl)-10H-phenoxazine (CAS 71041-21-9, MW 338.20) and bis(pinacolato)diboron (B₂pin₂) .

Properties

IUPAC Name |

10-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BNO3/c1-23(2)24(3,4)29-25(28-23)17-13-15-18(16-14-17)26-19-9-5-7-11-21(19)27-22-12-8-6-10-20(22)26/h5-16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJIQEFRIQJOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Protocol

A typical synthesis starts with 2-bromophenol and 4-bromoaniline, which undergo amination using Pd₂(dba)₃/Xantphos (4 mol%) in toluene at 100°C for 24 hours. Subsequent Suzuki coupling with B2Pin2 introduces the boronic ester group. Challenges include:

-

Regioselectivity : Ensuring para-substitution on the phenyl ring.

-

Steric effects : Bulky ligands (e.g., t-Bu₃P) improve selectivity for mono-borylation.

Transesterification of Boronic Acids

Pinacol boronic esters can also be synthesized via transesterification from preformed boronic acids. This two-step method first generates the boronic acid via hydrolysis of a trifluoroborate salt, followed by esterification with pinacol.

Deprotection and Esterification

A novel deprotection strategy involves treating pinacol-protected intermediates with diethanolamine to form a stable boroxine intermediate, which is then reacted with pinacol under Dean-Stark conditions. This method avoids harsh acidic conditions, preserving sensitive functional groups.

Table 2: Comparative Analysis of Transesterification Methods

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Direct esterification | 65 | 92% | Limited |

| Diethanolamine-mediated | 88 | 98% | High |

Challenges and Optimization Strategies

Steric Hindrance Management

The phenoxazine nitrogen’s lone pair creates a non-planar conformation, complicating coupling reactions. Strategies to mitigate steric effects include:

Purification Considerations

Due to the compound’s low polarity (logP ≈ 4.2), reverse-phase chromatography with acetonitrile/water gradients (70–90% ACN) is preferred over normal-phase silica gel.

Emerging Methodologies

Recent advances include photoredox-mediated borylation, which uses Ir(ppy)₃ as a catalyst under blue LED irradiation to activate aryl chlorides at room temperature. This method avoids palladium residues but currently achieves lower yields (45–50%) .

Chemical Reactions Analysis

Types of Reactions

10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:

Oxidation: The phenoxazine core can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can convert the phenoxazine core to its corresponding phenoxazine derivatives.

Substitution: The boronic acid pinacol ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed in cross-coupling reactions.

Major Products

Oxidation: Quinone derivatives of phenoxazine.

Reduction: Reduced phenoxazine derivatives.

Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenoxazine is C24H24BNO3. It features a phenoxazine core substituted with a dioxaborolane moiety that enhances its electronic properties. The compound's structure is critical for its performance in various applications.

Fluorescent Materials

The compound's unique structure allows for modulation of its excited state properties, making it a candidate for fluorescent applications. Its ability to undergo efficient energy transfer can be utilized in sensors and imaging technologies.

| Application | Description |

|---|---|

| Fluorescent Sensors | Detection of specific biomolecules through fluorescence changes. |

| Imaging Techniques | Enhanced contrast in biological imaging due to strong fluorescence. |

Research Findings

A publication in Frontiers in Chemistry highlighted the potential of phenoxazine derivatives in developing next-generation fluorescent materials. The study concluded that compounds like this compound could serve as effective fluorescent probes due to their tunable emission properties.

Medicinal Chemistry

Anticancer Activity

Emerging research suggests that phenoxazine derivatives possess anticancer properties. The dioxaborolane group may enhance the compound's ability to interact with biological targets.

| Target Cancer Type | Mechanism of Action |

|---|---|

| Breast Cancer | Induction of apoptosis via ROS generation. |

| Leukemia | Inhibition of cell proliferation through DNA intercalation. |

Case Study: Cytotoxicity Assessment

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment.

Mechanism of Action

The mechanism of action of 10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenoxazine involves its ability to participate in various chemical reactions due to the presence of the boronic acid pinacol ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the phenoxazine core can interact with biological targets through π-π stacking and hydrogen bonding interactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Boronate Ester-Functionalized Derivatives

*Calculated based on C₂₄H₂₉BNO₃.

Key Differences :

- Dual Boronates : The bis-Bpin derivative () exhibits higher reactivity in multi-step coupling reactions, enabling branched polymer architectures for sensor applications .

- Solubility : Piperidine-substituted analogues () improve solubility in polar solvents compared to BpinPhPXZ, broadening their utility in pharmaceutical synthesis.

Electron-Deficient Substituents

Key Differences :

- Electronic Effects : The nitrophenyl-ethynyl group () introduces strong electron-withdrawing character, altering charge transport properties compared to BpinPhPXZ’s electron-neutral boronate.

- Crystal Packing : The fluorophenyl derivative () forms denser molecular packing due to F···H interactions, enhancing thermal stability in OLED layers .

Chelating and Multifunctional Derivatives

Key Differences :

- Chelation : The diol derivative () binds transition metals (e.g., Cu²⁺, Fe³⁺), unlike BpinPhPXZ, making it suitable for catalytic applications .

- Biological Compatibility : Acetamide-functionalized derivatives () exhibit improved biocompatibility for biomedical sensor systems .

Reactivity Trends :

- Boronate esters (BpinPhPXZ) prioritize cross-coupling reactivity.

- Ethynyl and nitro groups favor conjugation and optoelectronic tuning.

Application-Specific Performance

| Compound | OLED Efficiency (EQE%) | Solubility (in THF) | Thermal Stability (°C) |

|---|---|---|---|

| BpinPhPXZ | ~15%† | High | >200 |

| 10-(4-Fluorophenyl)-PXZ | ~12%† | Moderate | 180 |

| Bis-Bpin-PXZ () | N/A | Low | >250 |

†Values estimated from analogous systems in and .

Biological Activity

The compound 10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenoxazine is a phenoxazine derivative that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications based on existing literature and research findings.

Biological Activity Overview

Phenoxazines and their derivatives are known for a variety of biological activities including:

- Antimicrobial Properties : Some studies have indicated that phenoxazine compounds exhibit antibacterial and antifungal activities.

- Anticancer Activity : Phenoxazines have been explored for their potential in cancer therapy due to their ability to intercalate DNA and generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Photodynamic Therapy (PDT) : The light-activated nature of phenoxazine derivatives makes them suitable candidates for PDT applications in treating localized tumors.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The flat structure allows intercalation between DNA bases, disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : Upon excitation by light, the compound can produce ROS that damage cellular components.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism or proliferation.

Anticancer Studies

A study highlighted the effectiveness of phenoxazine derivatives in inducing apoptosis in various cancer cell lines through ROS generation and DNA damage .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | ROS generation | |

| HeLa (cervical cancer) | 20 | DNA intercalation |

Antimicrobial Activity

Research has shown that certain phenoxazine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

-

Photodynamic Therapy Application :

A clinical study investigated the use of phenoxazine derivatives in PDT for skin cancers. Patients treated with light-activated phenoxazines showed a significant reduction in tumor size compared to control groups . -

Synergistic Effects with Other Drugs :

Another study explored the combination of this phenoxazine derivative with traditional chemotherapeutics. Results indicated enhanced efficacy and reduced side effects when used in conjunction with doxorubicin in breast cancer models .

Q & A

Basic: What are the common synthetic routes for 10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenoxazine?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling between a phenoxazine derivative bearing a halogen (e.g., bromide/iodide) and a phenylboronic ester. Key steps include:

- Boronic ester preparation : React 4-bromophenylphenoxazine with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in anhydrous DMF at 80–100°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester.

- Yield optimization : Control moisture and oxygen levels to prevent boronic ester hydrolysis. Typical yields range from 40–70%, depending on steric hindrance .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides precise structural insights:

- Crystal growth : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals .

- Data interpretation : Analyze bond angles (e.g., C-B bond length ~1.56 Å) and torsional angles between the phenoxazine core and boronic ester-substituted phenyl ring. For example, the dihedral angle between phenoxazine and phenyl rings in similar compounds is ~30–45°, indicating partial conjugation .

- Ambiguity resolution : Compare experimental data with DFT-optimized geometries to validate molecular distortions (e.g., non-planarity due to steric clash between pinacol methyl groups and phenoxazine oxygen) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm) and confirm boronic ester integration (e.g., pinacol methyl groups at δ 1.0–1.3 ppm) .

- IR spectroscopy : Detect B-O stretches (~1350 cm⁻¹) and phenoxazine C-N-C bending (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₆H₂₅BNO₃⁺, calculated m/z 410.1932) .

Advanced: How to address discrepancies in reaction yields when scaling up the synthesis?

Methodological Answer:

Yield variations often arise from:

- Catalyst deactivation : Use rigorous Schlenk techniques to exclude oxygen/moisture. Increase Pd catalyst loading from 5 mol% to 7–10 mol% for large-scale reactions .

- Solvent purity : Distill DMF over CaH₂ to remove amines that poison the catalyst.

- Temperature control : Employ microwave-assisted synthesis for uniform heating in scaled reactions, reducing side products .

Advanced: What computational methods support the analysis of electronic properties for this compound?

Methodological Answer:

- *DFT calculations (B3LYP/6-31G)**:

- HOMO-LUMO gaps : Predict redox activity (e.g., phenoxazine HOMO ~-5.2 eV, boronic ester LUMO ~-1.8 eV) for applications in OLEDs or sensors .

- Charge transfer : Analyze Mulliken charges to confirm electron-withdrawing effects of the boronic ester on the phenoxazine core .

- TD-DFT : Simulate UV-Vis spectra (λmax ~350–400 nm) and compare with experimental data to validate excited-state transitions .

Basic: How to purify this compound?

Methodological Answer:

- Gel permeation chromatography (GPC) : Use THF as the eluent to separate high-MW byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C for 12 hours. Filter and wash with cold hexane .

Advanced: How to analyze contradictory data in UV-Vis absorption spectra under varying solvent polarities?

Methodological Answer:

- Solvatochromism studies : Measure λmax in solvents of increasing polarity (e.g., hexane → DMSO). A red shift >20 nm suggests intramolecular charge transfer (ICT) between phenoxazine and boronic ester .

- Contradiction resolution : Reconcile discrepancies by repeating experiments under inert atmosphere (to prevent boronic ester oxidation) and using degassed solvents .

Basic: What are the key stability considerations for this compound?

Methodological Answer:

- Moisture sensitivity : Store at -20°C under argon. Avoid protic solvents (e.g., methanol) to prevent boronic ester hydrolysis .

- Light sensitivity : Protect from UV exposure to prevent phenoxazine ring oxidation (evidenced by color change from pale yellow to brown) .

Advanced: How to design experiments to probe the compound’s role in Suzuki-Miyaura coupling?

Methodological Answer:

- Substrate screening : React with aryl halides (e.g., 4-bromotoluene) under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). Monitor coupling efficiency via TLC .

- Kinetic studies : Use in situ IR to track B-O bond cleavage rates. Compare turnover frequencies (TOF) with control boronic acids .

Advanced: How to interpret conflicting crystallographic data on molecular packing?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.